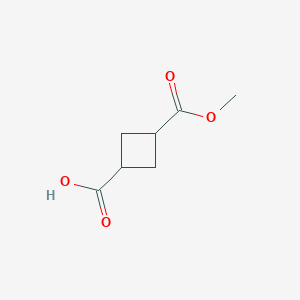

3-(Methoxycarbonyl)cyclobutanecarboxylic acid

CAS No.: 142733-61-7

Cat. No.: VC8459920

Molecular Formula: C7H10O4

Molecular Weight: 158.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 142733-61-7 |

|---|---|

| Molecular Formula | C7H10O4 |

| Molecular Weight | 158.15 g/mol |

| IUPAC Name | 3-methoxycarbonylcyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C7H10O4/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) |

| Standard InChI Key | AJAHGOJIRQOMLK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CC(C1)C(=O)O |

| Canonical SMILES | COC(=O)C1CC(C1)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Identification

3-(Methoxycarbonyl)cyclobutanecarboxylic acid is systematically named (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid under IUPAC nomenclature . Its stereochemistry is defined by the cis configuration of the substituents on the cyclobutane ring, as evidenced by the SMILES notation . The compound’s structural rigidity arises from the cyclobutane core, which imposes significant angle strain, influencing both its reactivity and conformational stability.

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 142733-61-7 | |

| Molecular Formula | ||

| Molecular Weight | 158.15 g/mol | |

| IUPAC Name | (1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |

| Canonical SMILES |

Physicochemical Properties

Structural and Electronic Characteristics

The compound’s planar cyclobutane ring creates a 90° bond angle between adjacent carbon atoms, leading to heightened ring strain compared to larger cycloalkanes. This strain enhances its susceptibility to ring-opening reactions and electrophilic substitution. The electron-withdrawing methoxycarbonyl (-COOCH) and carboxylic acid (-COOH) groups further polarize the molecule, facilitating nucleophilic attacks at the carbonyl carbons.

Solubility and Stability

Preliminary data suggest moderate solubility in polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF), with limited solubility in water due to the hydrophobic cyclobutane moiety . The carboxylic acid group enables salt formation under basic conditions, improving aqueous solubility for biochemical applications. Stability studies indicate decomposition above 200°C, with the ester group undergoing hydrolysis in acidic or alkaline environments .

Synthetic Considerations

General Synthesis Strategies

While detailed synthetic protocols are proprietary, industrial routes likely involve cyclization of linear precursors via [2+2] photocycloaddition or catalytic ring-closing metathesis. For example, dimethyl cyclobutanedicarboxylate intermediates may undergo selective hydrolysis and esterification to introduce the methoxycarbonyl group . Purification typically employs recrystallization or chromatography to achieve >97% purity, as commercial samples demonstrate .

Stereochemical Control

The cis configuration of substituents is critical for applications requiring spatial alignment of functional groups. Asymmetric synthesis methods, such as chiral auxiliary-mediated cyclization or enzymatic resolution, are likely employed to maintain stereochemical fidelity during large-scale production .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s bifunctional nature enables its use as a precursor for bioactive molecules. For instance, the carboxylic acid group can form amide bonds with amine-containing drugs, while the ester moiety allows for prodrug strategies. Recent patents highlight derivatives of 3-(methoxycarbonyl)cyclobutanecarboxylic acid as kinase inhibitors and G protein-coupled receptor (GPCR) modulators .

Materials Science

In polymer chemistry, the cyclobutane ring’s rigidity contributes to enhanced thermal stability in polyesters and polyamides. Copolymers incorporating this monomer exhibit glass transition temperatures () 20–30°C higher than analogous linear polymers, as demonstrated in thermomechanical analyses .

Table 2: Comparative Properties of Cyclobutane Derivatives

| Compound | Functional Groups | Key Application |

|---|---|---|

| 3-(Methoxycarbonyl)cyclobutanecarboxylic acid | -COOH, -COOCH | Drug synthesis, polymers |

| Cyclobutanecarboxylic acid | -COOH | Metal-organic frameworks |

| Cyclobutanone | Fragrance synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume